5-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-23-14-6-9-21(11-14)13-4-7-20(8-5-13)17(22)12-2-3-15-16(10-12)19-24-18-15/h2-3,10,13-14H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLAHSWBFHQULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . For example, it may inhibit hypoxia-inducing factors in cancer cells, thereby reducing tumor growth and metastasis .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) 4-(Bromomethyl)-2,1,3-Benzothiadiazole
- Structure : A simpler benzothiadiazole derivative with a bromomethyl substituent.
- Key Differences : Lacks the piperidine-pyrrolidine-carbonyl side chain, making it less conformationally flexible. Bromine enhances reactivity for cross-coupling reactions in synthetic chemistry.
(b) 5-Amino-1-[2-(1,3,4-Thiadiazol-2-ylthio)Propanoyl]-3-Phenyl-1H-Pyrazole-4-Carbonitrile
- Structure : Combines a pyrazole core with thiadiazole and carbonitrile groups.
- Key Differences : The thiadiazole moiety differs from benzothiadiazole in ring size and electronic properties. The presence of a carbonitrile group may enhance binding to enzymes via dipole interactions.
- Research Findings : Reported yield (55.52%) and NMR data (δ 9.58 ppm for thiadiazole CH) suggest stability under synthetic conditions, though its pharmacological profile remains uncharacterized .
(c) 1-[(4-Fluorophenyl)Methyl]-N-[1-[2-(4-Methoxyphenyl)Ethyl]-4-Piperidinyl]-1H-Benzimidazol-2-Amine
- Structure : Contains a benzimidazole core linked to a piperidine ring with fluorophenyl and methoxyphenethyl groups.
- Key Differences : The benzimidazole system (vs. benzothiadiazole) offers distinct hydrogen-bonding capabilities. The 4-methoxyphenethyl substituent may improve membrane permeability compared to the target compound’s 3-methoxypyrrolidine group.
Comparative Physicochemical Properties
Biological Activity
5-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that has garnered attention for its potential biological activities, particularly as a therapeutic agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiadiazole core linked to a piperidine and pyrrolidine moiety through a carbonyl group. Its molecular formula is with a molecular weight of approximately 346.45 g/mol. The structural complexity contributes to its diverse biological interactions.
Structural Representation
| Component | Description |
|---|---|
| Benzothiadiazole | A heterocyclic compound containing nitrogen and sulfur, known for various pharmacological properties. |
| Piperidine | A six-membered ring containing nitrogen, widely used in medicinal chemistry. |
| Pyrrolidine | A five-membered ring with nitrogen, often involved in enhancing biological activity. |
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Notably, it has been identified as a potential Bruton’s Tyrosine Kinase (BTK) inhibitor, which is significant in the treatment of various cancers and autoimmune diseases .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits:
- Anticancer Properties : Inhibition of BTK leads to reduced proliferation of cancer cells in vitro.
- Anti-inflammatory Effects : Modulation of pathways involved in inflammatory responses has been observed.
In Vivo Studies
In vivo studies indicate that the compound can effectively reduce tumor growth in animal models. For instance, it was shown to significantly decrease tumor size in xenograft models when administered at therapeutic doses .
Case Study 1: BTK Inhibition in Cancer Treatment
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the efficacy of BTK inhibitors in treating B-cell malignancies. The compound demonstrated potent inhibition of BTK activity, leading to apoptosis in malignant cells .
Case Study 2: Anti-inflammatory Activity
Research conducted on models of autoimmune diseases showed that the compound reduced markers of inflammation. It inhibited the production of pro-inflammatory cytokines and improved clinical outcomes in experimental models.
Efficacy Data
The following table summarizes key findings from recent studies on this compound:
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Significant inhibition of BTK activity | |
| In Vivo | Reduced tumor growth in xenograft models | |
| Anti-inflammatory | Decreased levels of TNF-alpha and IL-6 |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, with moderate half-life values indicating potential for once-daily dosing regimens.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 5-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole?
Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of substituted piperidine and pyrrolidine precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to link the piperidine and benzothiadiazole moieties .
- Heterocyclic assembly : Reflux conditions (e.g., ethanol or acetic acid) are critical for cyclization and ring closure, as seen in analogous oxadiazole and pyrazole syntheses .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) ensures >95% purity. Monitor reaction progress via TLC with UV visualization .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
Answer:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and connectivity, particularly for methoxypyrrolidine and benzothiadiazole groups .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine-pyrrolidine system. For example, analogous pyrazoline structures were resolved using single-crystal diffraction .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for labile carbonyl linkages .
Advanced: How can researchers optimize reaction conditions to address low yields in the final coupling step?
Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance amide bond formation efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while controlled water content prevents hydrolysis .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) balances reaction rate and byproduct suppression. Use HPLC to quantify intermediates .
Advanced: What strategies reconcile contradictory bioactivity data across different cellular assays?
Answer:
- Assay standardization : Control variables like pH (6.5–7.4 buffers), solvent (DMSO concentration ≤0.1%), and cell passage number .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify assay-specific degradation artifacts .
- Dose-response normalization : Use Hill slope analysis to compare potency trends across studies, accounting for assay sensitivity differences .
Basic: How does the methoxypyrrolidine moiety influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : The methoxy group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic stability : Pyrrolidine’s rigid structure may slow oxidative metabolism compared to flexible alkyl chains .
- Hydrogen bonding : The ether oxygen acts as a weak H-bond acceptor, affecting binding to targets like kinases or GPCRs .
Advanced: How should environmental fate studies be designed to assess ecotoxicological risks?
Answer:
- Compartmental analysis : Track distribution in water, soil, and biota using LC-MS/MS. Include abiotic factors (pH, UV exposure) to model degradation pathways .
- Tiered toxicity testing : Start with Daphnia magna (acute toxicity), then progress to zebrafish embryos (developmental effects) .
- Bioaccumulation potential : Calculate octanol-water partition coefficients (logKow) and correlate with persistence in lipid-rich tissues .
Advanced: What computational approaches predict target interactions for mechanism-of-action studies?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or ion channels. Validate with mutagenesis data .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using Random Forest or SVM algorithms .
Basic: What quality control protocols ensure batch-to-batch consistency in research samples?
Answer:
- HPLC purity checks : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 → 90:10 over 20 min) .
- Residual solvent analysis : GC-MS detects traces of DMF or THF (ICH Q3C limits apply) .
- Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies susceptible functional groups (e.g., carbonyl or sulfide bonds) .
Advanced: How can researchers design SAR studies to explore the benzothiadiazole core’s role in bioactivity?
Answer:
- Core modifications : Synthesize analogs with thiadiazole replaced by oxadiazole or triazole. Compare IC50 values in enzyme assays .
- Substituent scanning : Introduce electron-withdrawing (NO2) or donating (OMe) groups at the benzothiadiazole 4-position. Use SPR to measure binding kinetics .
- Proteomics profiling : SILAC-based screens identify off-target effects linked to core rigidity .
Advanced: What statistical methods address variability in pharmacological data from in vivo models?
Answer:
- Mixed-effects models : Account for inter-animal variability in dose-response studies (e.g., nlme package in R) .
- Power analysis : Predefine sample sizes (n ≥ 8/group) using pilot data to ensure α = 0.05 and β = 0.2 .
- Meta-analysis : Pool data from multiple studies using random-effects models (RevMan software) to resolve conflicting efficacy reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
